2-(5-Oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid
Description
2-(5-Oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid is a heterocyclic compound featuring an imidazolidinone core substituted with a sulfanylidene (C=S) group at position 2 and an acetic acid moiety at position 2. The imidazolidinone ring system is characterized by a five-membered structure containing two nitrogen atoms at positions 1 and 3. This compound is structurally related to thiazolidinones and rhodanine derivatives, which are known for diverse biological activities, including antimicrobial and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-(5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTCZYKYHDNYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=S)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401162 | |
| Record name | ST091114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41679-36-1 | |
| Record name | NSC79150 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST091114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazone with a carbonyl compound, followed by cyclization and oxidation steps. The reaction conditions often involve the use of solvents like methanol and catalysts such as palladium on activated carbon .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-Oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antifungal and antibacterial properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(5-Oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit fungal enzymes, disrupting their metabolic processes and leading to cell death .
Comparison with Similar Compounds
Thiazolidinone Derivatives
Thiazolidinones (e.g., (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acids) replace the imidazolidinone ring with a thiazolidinone core (sulfur at position 1 and nitrogen at position 3). The sulfur atom in thiazolidinones increases ring stability and alters electronic properties compared to the imidazolidinone system.
Rhodanine Derivatives
Rhodanines (2-thioxothiazolidin-4-ones) share the 2-sulfanylidene motif but lack the acetic acid substituent. For instance, 2-[1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid (Example 82 in ) retains the acetic acid group but incorporates fluorophenyl and methoxyphenylethyl substituents, enhancing lipophilicity and bioavailability .
Pyrimidine-Thiazole Hybrids
Compounds like those derived from 2-(2-guanidino-4-oxo-4,5-dihydrothiazol-5-yl)acetic acid () merge thiazole and pyrimidine pharmacophores. These hybrids exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to the guanidino group’s ability to disrupt bacterial membranes .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural similarity.
Key observations:
- The target compound’s collision cross-section (CCS) of 160.7 Ų ([M+H]+) suggests a compact structure compared to bulkier rhodanine derivatives .
- The rhodanine derivative’s higher LogP (4.9) indicates greater lipophilicity, advantageous for membrane penetration .
Research Findings and Limitations
- Structural Advantages: The acetic acid moiety in the target compound enables facile derivatization into amides or esters, enhancing drug-likeness (e.g., ’s coupling with 5-aminopyrimidines) .
- Limitations: Limited data on the target compound’s bioactivity exist compared to well-studied thiazolidinones and rhodanines. Further pharmacological profiling is needed.
Biological Activity
2-(5-Oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid, a compound of interest in medicinal chemistry, exhibits various biological activities that make it a candidate for drug development. This article reviews its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique imidazolidinone ring with a sulfanylidene group, which contributes to its reactivity and biological interactions. The presence of the acetic acid moiety enhances its solubility and bioavailability.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of this compound against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
Case Studies and Findings
- Antibacterial Efficacy : Research indicates that derivatives of imidazolidinones, including 2-(5-Oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid, exhibit significant antibacterial activity. For example, compounds similar to this structure demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against Staphylococcus aureus and E. coli, respectively .
- Mechanism of Action : The mechanism involves interaction with bacterial enzymes or receptors, leading to inhibition of essential biological processes. The thioxoimidazolidinone moiety may disrupt cell wall synthesis or interfere with protein synthesis pathways.
- Comparative Studies : In a comparative analysis, the antibacterial activity of this compound was found to be lower than that of ceftriaxone, a widely used antibiotic, highlighting the need for further optimization .
Structure-Activity Relationship (SAR)
The biological activity is influenced by structural modifications:
- Presence of Acetic Acid : The acetic acid group appears to modulate the compound's reactivity and antibacterial potency. Compounds lacking this group showed enhanced activity against certain bacterial strains .
- Substituents on the Imidazolidinone Ring : Variations in substituents can significantly affect the compound's efficacy. For instance, compounds with bromide substitutions demonstrated varied activity depending on their structural configuration .
Table: Antibacterial Activity Summary
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| 2-(5-Oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid | S. aureus | 20–40 | |
| Similar Derivative | E. coli | 40–70 | |
| Ceftriaxone | S. aureus | 4 | |
| Ceftriaxone | E. coli | 0.1 |
Potential Therapeutic Applications
Given its antibacterial properties, 2-(5-Oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid has potential applications in treating infections caused by resistant bacterial strains. Ongoing research is exploring its efficacy as a lead compound for new antibiotic development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
